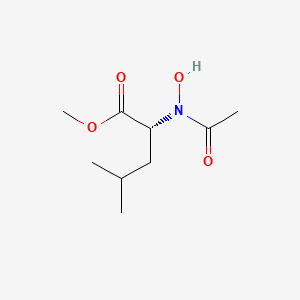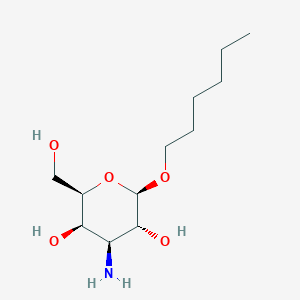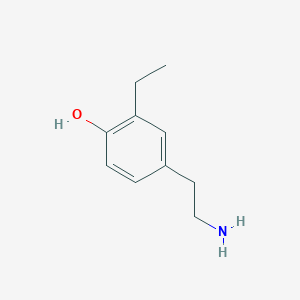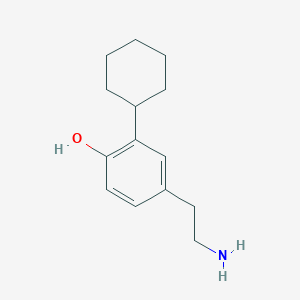![molecular formula C19H11ClF3N5O2 B10757865 6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide](/img/structure/B10757865.png)
6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a small molecule with the chemical formula C₁₉H₁₁ClF₃N₅O₂.
- It belongs to the class of organic compounds known as trifluoromethylbenzenes.
- Trifluoromethylbenzenes are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
- The compound’s DrugBank accession number is DB07326.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers typically develop custom synthetic routes based on the compound’s structure and desired properties.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) could reveal its biological activity.
Medicine: Understanding its pharmacological properties may lead to drug development.
Industry: Its unique structure might find applications in materials science or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action involves binding to specific molecular targets.
- Notably, it interacts with vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth .
- Activation of VEGFR2 leads to downstream signaling pathways that influence cell proliferation, migration, and survival.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds in my current database.
- Researchers would need to compare its structure, properties, and biological effects with other related molecules to highlight its uniqueness.
Properties
Molecular Formula |
C19H11ClF3N5O2 |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
6-chloro-N-pyrimidin-5-yl-3-[3-(trifluoromethyl)anilino]-1,2-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C19H11ClF3N5O2/c20-14-5-4-13-16(15(14)18(29)27-12-7-24-9-25-8-12)30-28-17(13)26-11-3-1-2-10(6-11)19(21,22)23/h1-9H,(H,26,28)(H,27,29) |
InChI Key |
FEGRQUWSKADGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NOC3=C2C=CC(=C3C(=O)NC4=CN=CN=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3z,5s,6r,7s,8s,8ar)-3-(Octylimino)hexahydro[1,3]oxazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10757790.png)
![2-[(2-Methoxy-5-methylphenoxy)methyl]pyridine](/img/structure/B10757799.png)
![(4r)-N-[4-({[2-(Dimethylamino)ethyl]amino}carbonyl)-1,3-Thiazol-2-Yl]-4-Methyl-1-Oxo-2,3,4,9-Tetrahydro-1h-Beta-Carboline-6-Carboxamide](/img/structure/B10757803.png)


![1-(5-{2-[(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]ethyl}-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10757815.png)
![2-N-[(4-methylphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10757822.png)

![Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B10757829.png)



![N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine](/img/structure/B10757855.png)
![N-(Cyclopropylmethyl)-4-(methyloxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-YL}amino)benzenesulfonamide](/img/structure/B10757862.png)
